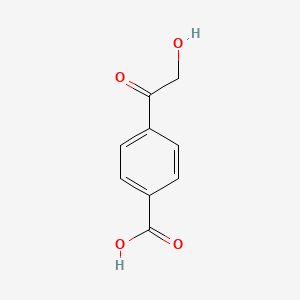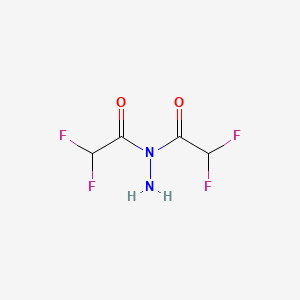
3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propanoic acid is a compound that belongs to the class of thiazole derivatives. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propanoic acid typically involves the protection of the amino group with the Boc group, followed by the formation of the thiazole ring. One common method involves the reaction of 3-aminopropanoic acid with di-tert-butyl dicarbonate to form the Boc-protected amino acid. This intermediate is then reacted with thiazole derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as protection, ring formation, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like trifluoroacetic acid can be used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites. The thiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid
- 2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid
- N-(tert-Butoxycarbonyl)ethanolamine
Uniqueness
3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propanoic acid is unique due to the presence of the thiazole ring, which imparts specific chemical properties and reactivity. The Boc group provides protection during synthesis, allowing for selective reactions and the formation of complex molecules .
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-9-12-7(6-18-9)4-5-8(14)15/h6H,4-5H2,1-3H3,(H,14,15)(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXFFTYVSXBHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11764210.png)
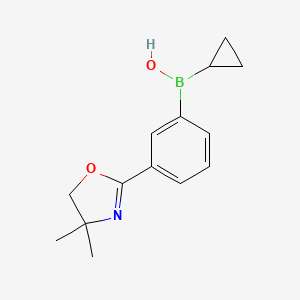
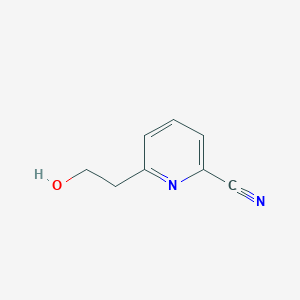


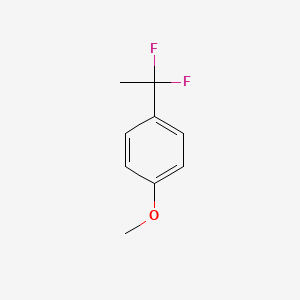
![7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11764245.png)
![potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B11764249.png)
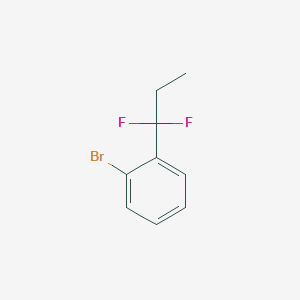
![(S)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11764255.png)
![8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol](/img/structure/B11764259.png)
![Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B11764271.png)
